4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that features a benzohydrazide moiety linked to a 4-bromo-1H-pyrazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Synthesis of Benzohydrazide: Benzohydrazide can be synthesized by reacting benzoyl chloride with hydrazine hydrate in an appropriate solvent such as ethanol.
Coupling Reaction: The final step involves the coupling of 4-bromo-1H-pyrazole with benzohydrazide using a methylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydrazide moiety can participate in oxidation and reduction reactions, leading to the formation of corresponding azides or amines.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these transformations.
Condensation Reactions: Aldehydes or ketones in the presence of catalytic amounts of acids or bases are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include azides or amines derived from the hydrazide group.
Condensation Reactions: Hydrazones are the major products formed.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial and antifungal properties.
Materials Science: It can be used in the development of new materials with specific properties, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide depends on its specific application:
Biological Activity: The compound may inhibit specific enzymes or interact with cellular targets, leading to its observed biological effects.
Chemical Reactivity: The presence of reactive functional groups, such as the bromine atom and hydrazide moiety, allows it to participate in various chemical reactions, contributing to its versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring with a bromine substituent but lacks the benzohydrazide moiety.
Benzohydrazide: Contains the hydrazide group attached to a benzene ring but lacks the pyrazole ring.
4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzohydrazide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the combination of the 4-bromo-1H-pyrazole ring and the benzohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNALYTONEHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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